molecular formula C11H16BCl2NO2 B1426618 4-Chloropyridine-3-boronic acid pinacol ester, HCl CAS No. 2102671-51-0

4-Chloropyridine-3-boronic acid pinacol ester, HCl

Cat. No.: B1426618
CAS No.: 2102671-51-0
M. Wt: 276 g/mol
InChI Key: LGZLPXZEEWZGBQ-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-boronic acid pinacol ester, HCl is a high-purity boronic ester intermediate critical for sophisticated cross-coupling reactions, including Suzuki-Miyaura reactions . This compound, with the molecular formula C 11 H 15 BClNO 2 and a molecular weight of 239.51 g/mol, is a versatile building block in medicinal chemistry and materials science . Its molecular structure incorporates both a halogen (chloro) and a protected boronic acid (pinacol ester) functional group on a pyridine scaffold, enabling sequential functionalization to create complex bi- and poly-heterocyclic systems . This chemical is particularly valuable in pharmaceutical research for constructing active pharmaceutical ingredients (APIs) and in the development of organic electronic materials, such as OLEDs . The product is offered with a guaranteed purity of 97% to 98% and typically presents as a white to off-white or cream-colored powder . To maintain stability and performance, it must be stored in an inert atmosphere at cold temperatures, typically under -20°C . Safety Note: This compound is characterized as a skin and eye irritant (Hazard Statement H319) . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2.ClH/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13;/h5-7H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZLPXZEEWZGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropyridine-3-boronic acid pinacol ester HCl: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloropyridine-3-boronic acid pinacol ester hydrochloride is a vital heterocyclic building block in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. As a derivative of pyridine, a core structure in numerous biologically active molecules, this reagent provides a robust platform for constructing complex molecular architectures. Its utility is primarily centered on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This guide offers an in-depth examination of its chemical properties, reactivity, and practical applications, providing researchers and drug development professionals with the technical insights necessary for its effective use. The pinacol ester and hydrochloride salt forms are specifically designed to enhance stability and handling, overcoming the inherent instability often associated with free boronic acids, especially heterocyclic ones.[2][3]

Physicochemical Properties & Characterization

The structural attributes of 4-Chloropyridine-3-boronic acid pinacol ester HCl are key to its function. The pinacol group protects the boronic acid moiety, improving its stability and making it less prone to dehydration-induced trimerization (boroxine formation) or protodeboronation.[4][5] The hydrochloride salt enhances stability further by protonating the pyridine nitrogen, which reduces the electron density of the ring and mitigates decomposition pathways.

Core Compound Attributes

A summary of the key physicochemical properties is presented below.

PropertyValueSource
Chemical Name 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloridePubChem
Molecular Formula C₁₁H₁₅BClNO₂ · HCl[6]
Molecular Weight 275.92 g/mol (as HCl salt)
CAS Number 1190566-68-1
Appearance Typically an off-white to white solid
Solubility Soluble in polar organic solvents like methanol, DMSO, and DMF.
Structural Diagram

The chemical structure highlights the key functional groups: the pyridine ring, the chlorine atom, and the pinacol boronic ester.

Caption: Structure of 4-Chloropyridine-3-boronic acid pinacol ester HCl.

Spectroscopic Characterization (Predicted)

While specific spectra for the HCl salt are not widely published, the expected NMR signals can be predicted based on the structure and data from similar compounds.[7][8]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~8.9-9.1d~5H6 (proton adjacent to N)
~8.7-8.9s-H2 (proton between N and Bpin)
~7.6-7.8d~5H5 (proton adjacent to Cl)
~1.4s-4 x CH₃ (pinacol methyl groups)
¹³C NMR ~150-155--C2, C6
~140-145--C4
~125-130--C5
C-B bond (often not observed)--C3
~84-86--C(CH₃)₂ (pinacol quaternary carbons)
~24-26--C(CH₃)₂ (pinacol methyl carbons)

Causality in Spectral Data: The protonation of the pyridine nitrogen by HCl deshields the adjacent protons (H2 and H6), shifting them significantly downfield in the ¹H NMR spectrum. The four methyl groups of the pinacol ester are equivalent, resulting in a single, sharp singlet integrating to 12 protons.

Stability and Handling

Boronic acids, particularly heteroaromatic ones, can be unstable and susceptible to decomposition via pathways like protodeboronation.[2] The conversion to a pinacol boronic ester (Bpin) significantly enhances stability.[3]

  • Hydrolytic Stability: Pinacol esters are more resistant to hydrolysis than many other boronic esters, though they can still hydrolyze back to the boronic acid under aqueous or protic conditions, especially with prolonged exposure.[4][9][10] This property is often leveraged in Suzuki couplings, where slow hydrolysis can release the active boronic acid in situ.[11]

  • Thermal Stability: The compound is a solid and generally stable under recommended storage conditions.[12]

  • Handling Precautions: Standard laboratory safety protocols should be followed. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13][14] It is often recommended to store refrigerated to maximize shelf life.[12]

Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][15] It serves as the organoboron component, coupling with various organohalides (Ar-X) to form a new C-C bond.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_R1X R¹-Pd(II)L₂-X OxAdd->PdII_R1X Transmetal Transmetalation [Ar-B(OR)₂]⁻ PdII_R1X->Transmetal Base PdII_R1Ar R¹-Pd(II)L₂-Ar Transmetal->PdII_R1Ar RedElim Reductive Elimination PdII_R1Ar->RedElim RedElim->Pd0 Product R¹-Ar (Product) RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Expert Insights on the Mechanism:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., an aryl bromide or iodide) to form a Pd(II) intermediate. The reactivity order is generally I > Br > OTf >> Cl.[1]

  • Transmetalation: This is the crucial step where the organic group (the 4-chloro-pyridyl moiety) is transferred from boron to palladium. This process requires activation of the boronic ester by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[16] The base converts the neutral boronic ester into a more nucleophilic anionic "ate" complex, which facilitates the transfer.[16]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

Causality of Reagent Choices
  • Catalyst: A variety of palladium catalysts can be used. For challenging substrates like aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the difficult oxidative addition step.[2]

  • Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used. The base not only activates the boronic ester but also neutralizes the acid generated during the cycle.[2][15]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is common. Water is often necessary for the hydrolysis of the pinacol ester to the more reactive boronic acid and to dissolve the inorganic base.[2]

Experimental Protocol: A Representative Suzuki Coupling

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction.

Workflow Diagram

Workflow Start Start: Reagent Assembly Setup Reaction Setup (Inert Atmosphere) Start->Setup Heating Heating & Stirring (e.g., 80-100 °C, 12-24h) Setup->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup (Quench, Extract) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Isolated Product Analysis->End

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Step-by-Step Methodology

Objective: To synthesize 4-chloro-3-phenylpyridine from 4-Chloropyridine-3-boronic acid pinacol ester HCl and iodobenzene.

Materials:

  • 4-Chloropyridine-3-boronic acid pinacol ester HCl (1.2 eq.)

  • Iodobenzene (1.0 eq.)

  • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride, 0.03 eq.)

  • Potassium Carbonate (K₂CO₃, 3.0 eq.)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloropyridine-3-boronic acid pinacol ester HCl, iodobenzene, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be sparged with inert gas for 15-20 minutes before addition to remove dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring (Self-Validation): After 2 hours, and then periodically, take a small aliquot from the reaction mixture using a syringe. Dilute with ethyl acetate, pass through a small plug of silica, and spot on a TLC plate. Develop using a suitable eluent (e.g., 20% ethyl acetate in hexanes). A successful reaction will show the consumption of iodobenzene (starting material) and the appearance of a new, typically more polar, product spot. LC-MS can also be used for more precise monitoring.

  • Workup: Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

4-Chloropyridine-3-boronic acid pinacol ester HCl is an exemplary modern reagent that balances reactivity with stability. Its design as a pinacol ester and an HCl salt addresses the inherent challenges of handling heteroaromatic boronic acids, making it a reliable and versatile tool for synthetic chemists. A thorough understanding of its properties, the mechanistic nuances of the Suzuki-Miyaura reaction, and adherence to robust experimental protocols are paramount to leveraging its full potential in the synthesis of novel chemical entities for research and development.

References

  • Burgey, C. S., et al. (2009). Org. Lett., 11(1), 345–348. A discussion on the coupling of 2-pyridyl pinacol boronic esters. Available at: [Link]

  • Deng, J. Z., et al. (2012). Assessing the stability and reactivity of a new generation of boronic esters. Poster presentation details highlighting the instability of boronic acids and the enhanced stability of esters. Available at: [Link]

  • Achilli, C., et al. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Discusses the kinetics and pH influence on hydrolysis. Available at: [Link]

  • Akonni, S. Safety Data Sheet for [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester. Details on safe handling, storage, and emergency procedures. Available at: [Link]

  • Thomas, S. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296–4299. Provides reaction conditions for Suzuki couplings. Available at: [Link]

  • Wikipedia. Suzuki reaction. Overview of the Suzuki reaction mechanism and scope. Available at: [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc., 134(4), 1410–1413. Discusses direct transmetalation without prior hydrolysis. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Provides an overview and mechanism of the Suzuki coupling. Available at: [Link]

  • Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. Details the synthesis of pyridylboronic esters. Available at: [Link]

  • PubChem. 4-chloropyridine-3-boronic acid, pinacol ester. Compound summary and data. Available at: [Link]

Sources

A Technical Guide to the Stability of Pyridine Boronic Acid Pinacol Ester Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine boronic acid pinacol esters are indispensable reagents in modern organic synthesis, particularly as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their ability to facilitate the formation of carbon-carbon bonds has made them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the inherent reactivity of the boronic acid functional group presents significant stability challenges. This guide provides an in-depth analysis of the stability of pyridine boronic acid pinacol ester hydrochloride salts, offering field-proven insights into their handling, storage, and degradation pathways. By understanding the principles outlined herein, researchers can ensure the integrity of these valuable reagents, leading to more reliable and reproducible synthetic outcomes.

The Stability Challenge: Understanding Degradation Pathways

The stability of pyridine boronic acid pinacol esters is a nuanced issue, influenced by several factors including moisture, pH, temperature, and light.[1][2] The pinacol ester form is generally more stable than the free boronic acid, which is prone to dehydration to form cyclic boroxines.[3] However, even as esters, these compounds are susceptible to degradation.

Core Degradation Pathways

The primary degradation pathways for pyridine boronic acid pinacol esters are hydrolysis and oxidation.[4][5]

  • Hydrolysis: This is the most common degradation pathway, where the pinacol ester is cleaved to form the corresponding boronic acid and pinacol.[6][7][8] This reaction is often catalyzed by acidic or basic conditions and can even occur on the surface of silica gel during chromatographic purification.[6][9] The presence of moisture is a key driver of hydrolysis.[6]

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of phenolic byproducts.[10] This process can be accelerated by exposure to air and certain solvents, particularly peroxidic ethereal solvents.[10]

  • Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom. It is a known issue for some heteroaromatic boronic acids, particularly 2-pyridyl systems.[9] The 3-pyridyl isomer is generally more stable in this regard.[9]

The Role of the Hydrochloride Salt

The formation of a hydrochloride salt with the pyridine nitrogen is a key strategy to enhance the stability of these compounds. The protonation of the pyridine ring has two main beneficial effects:

  • Reduced Nucleophilicity: The pyridinium ion is less nucleophilic than the free pyridine, which can reduce the likelihood of certain side reactions.

  • Increased Crystallinity and Reduced Hygroscopicity: The salt form often results in a more crystalline and less hygroscopic solid, which is easier to handle and store. This reduces the exposure of the boronic ester to atmospheric moisture, thereby slowing down the rate of hydrolysis.

The following diagram illustrates the key degradation pathways:

G A Pyridine Boronic Acid Pinacol Ester HCl Salt B Hydrolysis (H₂O, Acid/Base) A->B Moisture D Oxidation (O₂, Peroxides) A->D Air C Pyridine Boronic Acid B->C F Protodeboronation C->F Certain conditions E Phenolic Byproducts D->E G Pyridine F->G G cluster_0 Preparation cluster_1 Handling cluster_2 Storage A Oven-dry all glassware B Assemble apparatus while hot and flush with inert gas A->B C Use a glovebox or Schlenk line D Use dry, degassed solvents C->D E Transfer reagents using a syringe or cannula D->E F Store under inert atmosphere G Seal container tightly after use F->G H Store in a cool, dark, and dry place G->H

Caption: Recommended workflow for handling air-sensitive pyridine boronic acid pinacol ester hydrochloride salts.

Step-by-Step Handling Protocol:
  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (argon or nitrogen). [11]2. Inert Atmosphere: Conduct all manipulations in a glovebox or on a Schlenk line under a positive pressure of inert gas. [11]3. Solvent Preparation: Use anhydrous, degassed solvents. Extra-dry solvents are commercially available, or they can be prepared by standard laboratory procedures. [12]4. Reagent Transfer: Use syringes or cannulas for transferring solutions of the boronic ester. [11]For solids, perform transfers in a glovebox or under a strong counter-flow of inert gas.

  • Reaction Quenching and Workup: Be mindful that aqueous workups can promote hydrolysis. If possible, use anhydrous workup procedures.

  • Purification: If chromatographic purification is necessary, be aware that standard silica gel can cause hydrolysis. [9]Consider using deactivated silica gel or alternative purification techniques.

Analytical Methods for Stability Assessment

Regularly assessing the purity of pyridine boronic acid pinacol ester hydrochloride salts is crucial. Several analytical techniques can be employed for this purpose. [4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantifying the purity of these compounds and monitoring their degradation. [4]However, care must be taken to avoid on-column degradation. [4][8][13]

Parameter Recommendation Rationale
Column Use a column with low silanol activity (end-capped). A Waters XTerra MS C18 has been shown to be effective. [8][13] Minimizes on-column hydrolysis catalyzed by free silanol groups. [13]
Mobile Phase Use a mobile phase without a pH modifier, or consider highly basic mobile phases (pH ~12.4) with an ion-pairing reagent for certain compounds. [7][8][13] Acidic mobile phases can accelerate hydrolysis. [8][13]
Diluent Dissolve the sample in an aprotic solvent like acetonitrile or tetrahydrofuran. [4][7] Minimizes hydrolysis of the sample before injection. [4]

| Temperature | Maintain the autosampler at a low temperature (e.g., 4 °C). [8]| Slows down degradation in the sample vial. |

Example HPLC Method:
  • Column: Waters XTerra MS C18, 4.6 x 50 mm [8]* Mobile Phase A: Water [8]* Mobile Phase B: Acetonitrile [8]* Gradient: A typical gradient might start with a high percentage of A and ramp up to a high percentage of B. [8]* Flow Rate: 1.2 mL/min [8]* Detection: UV at 220 nm [8]* Column Temperature: 35 °C [8]* Injection Volume: 2 µL [8]* Autosampler Temperature: 4 °C [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent technique for structural confirmation and for identifying degradation products.

  • ¹H NMR: Can be used to monitor the disappearance of the pinacol methyl protons (typically a singlet around 1.3 ppm) and the appearance of free pinacol. Changes in the aromatic region can indicate protodeboronation or other reactions involving the pyridine ring.

  • ¹¹B NMR: This is particularly useful for observing the chemical environment of the boron atom. [4]A shift in the ¹¹B NMR signal can indicate hydrolysis of the ester or other changes to the boronic acid moiety. [4]

Mass Spectrometry (MS)

Coupled with UPLC, mass spectrometry (UPLC-MS) is invaluable for identifying and structurally elucidating degradation products, offering higher resolution and sensitivity than HPLC-UV. [4]

Conclusion

Pyridine boronic acid pinacol ester hydrochloride salts are powerful synthetic tools, but their utility is directly linked to their stability. By understanding the primary degradation pathways of hydrolysis and oxidation, and by implementing rigorous storage and handling protocols, researchers can significantly extend the shelf-life and ensure the integrity of these valuable reagents. The use of the hydrochloride salt form is a key strategy in mitigating instability. Regular analytical assessment using techniques such as HPLC, NMR, and MS is essential for quality control. Adherence to the principles and protocols outlined in this guide will empower scientists to use these reagents with confidence, leading to more robust and reproducible chemical syntheses.

References

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • ACS Publications. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]

  • Wiley Online Library. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

  • Taylor & Francis Online. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]

  • ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]

  • Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. [Link]

  • ACS Publications. A Water-Stable Boronate Ester Cage. [Link]

  • National Institutes of Health. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. [Link]

  • Google Patents.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • The University of British Columbia. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Boron Molecular. 1-boc-5,6-dihydro-2h-pyridine-3-boronic acid pinacol ester. [Link]

  • Reddit. Boronic acid pinacol ester deprotection. [Link]

  • PubChem. Pyridine-2-boronic acid, pinacol ester. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

Sources

Solubility profile of 4-Chloropyridine-3-boronic acid pinacol ester HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

The handling of 4-Chloropyridine-3-boronic acid pinacol ester hydrochloride (CAS: 452972-15-5, hereafter 4-Cl-Py-BPin·HCl ) presents a distinct physicochemical paradox common to heterocyclic boronate salts.

While the pinacol ester moiety is designed to impart lipophilicity and hydrolytic stability compared to the free boronic acid, the hydrochloride salt formation on the pyridine nitrogen introduces a high-energy ionic lattice. This renders the compound insoluble in the standard non-polar solvents (e.g., Toluene, Hexanes) typically favored for anhydrous Suzuki-Miyaura couplings.

Conversely, solvents that readily dissolve the salt (e.g., Water, Methanol, DMSO) frequently trigger rapid protodeboronation or trans-esterification , leading to reagent degradation before catalysis can occur.

This guide provides a validated solubility profile and operational protocols to navigate this trade-off, ensuring maximum reagent integrity during drug development workflows.

Physicochemical Analysis

To understand the solubility behavior, we must deconstruct the molecule into its competing functional domains:

  • The Pyridinium Core (Polar/Ionic): The protonated nitrogen (

    
    ) creates a cationic center, enforcing a crystal lattice structure stabilized by chloride counter-ions. This drives high water solubility but zero lipophilicity.
    
  • The Pinacol Boronate (Lipophilic/Labile): This cyclic ester is hydrophobic. In the presence of water or alcohols (nucleophiles), the B-O bonds are susceptible to hydrolysis, reverting to the boronic acid.

  • The 4-Chloro Substituent: Electron-withdrawing, it decreases the electron density of the ring, making the C-B bond slightly more susceptible to nucleophilic attack (deboronation) compared to unsubstituted pyridine boronates.

Structural Equilibrium Diagram

The following diagram illustrates the critical species transformation required for solubility and reactivity.

SpeciesEquilibrium Salt HCl Salt Form (Solid, Stable Storage) Polar/Ionic FreeBase Free Base Ester (In Solution) Lipophilic Salt->FreeBase Neutralization (Base: K3PO4/Et3N) Boronate Boronate Anion (Active Species) Reactivity Ready FreeBase->Boronate Transmetalation Activation Degradation Protodeboronation (Byproduct: 4-Cl-Pyridine) FreeBase->Degradation H2O/Heat (Slow) Boronate->Degradation pH > 10 (Fast)

Figure 1: The transition from the storage form (HCl Salt) to the reactive species requires careful neutralization to avoid the degradation pathway.

Solvent Compatibility Matrix

The following table categorizes solvents based on Thermodynamic Solubility (capacity to dissolve) vs. Kinetic Stability (time until degradation).

Key:

  • High: > 50 mg/mL

  • Moderate: 10–50 mg/mL (often requires sonication)

  • Low: < 1 mg/mL

Solvent ClassRepresentative SolventsSolubility (HCl Salt)Stability RiskApplication Notes
Polar Aprotic DMSO, DMF, NMP High LowRecommended for Stock Solutions. Use anhydrous grade. hygroscopic nature can introduce water over time.
Polar Protic Methanol, Ethanol High Critical Avoid. Rapid trans-esterification (pinacol exchange) and solvolysis occurs.
Chlorinated DCM, Chloroform ModerateLowGood for liquid-liquid extraction after neutralization. The salt itself is sparingly soluble.
Ethers THF, 1,4-Dioxane LowLowPreferred Reaction Solvent. The salt will be a slurry; addition of base solubilizes it in situ.
Hydrocarbons Toluene, Hexanes NegligibleHigh (if wet)Non-solvent for the salt. Used as antisolvent for precipitation.
Aqueous Water (pH < 7) HighModerateHydrolysis of ester to boronic acid occurs within hours.
Aqueous Water (pH > 9) HighCritical Rapid protodeboronation (C-B bond cleavage).

Operational Protocols

Protocol A: In-Situ Neutralization for Suzuki Coupling (Recommended)

Context: Do not attempt to pre-dissolve the salt in non-polar reaction solvents. Use the base to drive solubility during the reaction.

  • Reactor Charge: Add 4-Cl-Py-BPin·HCl (1.0 equiv), Aryl Halide (1.0 equiv), and Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the reaction vessel.

  • Solvent Addition: Add degassed 1,4-Dioxane or THF . Note: The mixture will remain a suspension.

  • Base Activation: Add aqueous

    
     (3.0 equiv, 2M solution) .
    
    • Mechanism:[1][2][3][4][5][6] The base neutralizes the HCl, generating the free pyridine base. The free base is lipophilic and immediately dissolves into the organic layer (Dioxane), entering the catalytic cycle.

  • Temperature Ramp: Heat to 80°C.

    • Warning: Do not exceed 100°C. Pyridyl boronates are thermally sensitive.

Protocol B: Analytical Sample Preparation (NMR)

Context: Obtaining a clean NMR spectrum without observing "ghost" peaks from hydrolysis.

  • Solvent Choice: Use DMSO-d6 (anhydrous ampules preferred).

    • Avoid:

      
       (often acidic, poor solubility for the salt).
      
    • Avoid:

      
       (causes ester exchange).
      
  • Preparation: Weigh 10 mg of salt. Add 0.6 mL DMSO-d6.

  • Neutralization (Optional but Recommended): If the protonated pyridine shifts are obscuring the region of interest, add solid

    
      (approx 5-10 mg) directly to the NMR tube. Shake and filter (or let settle). This generates the free base spectrum in situ.
    

Stability & Degradation Mechanisms[4][6]

Understanding the failure mode is critical for troubleshooting low yields. The primary pathway is Protodeboronation , where the C-B bond is replaced by a C-H bond.[6][7]

Mechanism of Failure

For 3-pyridyl boronates, the electron-withdrawing nature of the ring (enhanced by the 4-Chloro substituent) makes the boron center highly Lewis acidic. Upon coordination with a base (forming the boronate "ate" complex), the C-B bond weakens. If transmetalation to Palladium is slow (due to steric bulk or poor catalyst choice), the complex collapses, releasing the boron moiety and leaving 4-chloropyridine.

DegradationPathway Step1 Boronate Complex (Activated by Base) Step2 Transition State (Ipso-protonation) Step1->Step2 + H2O / Proton Source Result Protodeboronation Product (4-Chloropyridine) Step2->Result Irreversible C-B Cleavage

Figure 2: The irreversible degradation pathway that competes with the desired cross-coupling.

Mitigation Strategy:

  • High Catalyst Loading: Ensure the Pd oxidative addition is faster than the degradation.

  • Anhydrous Conditions: Use anhydrous bases (e.g.,

    
     or 
    
    
    
    powder) in DMF/Dioxane instead of aqueous base solutions if yields are low.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles and Autocatalysis." Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995).[8] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 2-Pyridylboronates." Journal of the American Chemical Society.

  • PubChem Compound Summary. (2025). "4-Chloropyridine-3-boronic acid pinacol ester."[9][10][11] National Library of Medicine.

  • Dunbar, A., et al. (2012). "Scale-up of the Suzuki-Miyaura Coupling of a Pyridine Boronic Acid Pinacol Ester." Organic Process Research & Development.

Sources

The 2-Pyridyl Problem: Thermodynamic Stability of Pinacol Esters vs. Free Boronic Acids

[1]

Executive Summary

In heterocyclic chemistry, particularly within drug discovery, the 2-pyridyl motif is ubiquitous yet synthetically treacherous. The core challenge lies in the thermodynamic and kinetic instability of 2-pyridyl boron species. While phenyl boronic acids are robust, 2-pyridyl boronic acids are notoriously prone to rapid protodeboronation —the cleavage of the C–B bond by a proton source.

This guide analyzes the thermodynamic stability of free boronic acids versus their pinacol esters (Bpin) in pyridine systems. It provides mechanistic insights into why these species decompose, quantitative stability comparisons, and actionable protocols for their synthesis, purification, and storage.

Thermodynamic & Kinetic Landscape

The Mechanism of Instability: The Zwitterion Trap

The instability of 2-pyridyl boronates is not merely a result of weak C–B bond energy (

  • Free Boronic Acids: In neutral or aqueous media, the basic nitrogen of the pyridine ring coordinates intramolecularly (or intermolecularly) with the Lewis-acidic boron center. This forms a zwitterionic "ate" complex .

  • Protodeboronation: This zwitterion is the reactive species.[1] The negative charge on the boron weakens the C–B bond, while the protonated/coordinated nitrogen acts as an electron sink, facilitating a unimolecular fragmentation that releases the pyridine and boric acid.

Key Insight: 3-pyridyl and 4-pyridyl isomers lack the geometric proximity for this specific intramolecular activation, rendering them orders of magnitude more stable.

Visualization: The Protodeboronation Pathway

The following diagram illustrates the critical "Zwitterion Trap" mechanism that drives the rapid decomposition of 2-pyridyl boronic acids.

ProtodeboronationStart2-Pyridyl Boronic Acid(Neutral)ZwitterionZwitterionic Intermediate(N-B Coordination)Start->ZwitterionFast EquilibriumTSTransition State(C-B Cleavage)Zwitterion->TSRate Limiting Step(k_obs)ProductPyridine + Boric Acid(Decomposition)TS->ProductIrreversibleCaptionFigure 1: The unimolecular fragmentation mechanism of 2-pyridyl boronic acids.

Comparative Stability Data

The difference in stability between the isomers is stark. While pinacol esters (Bpin) generally offer protection by sterically hindering the boron and reducing its Lewis acidity, they are not immune. Bpin esters are prone to hydrolysis , and once hydrolyzed to the free acid, the 2-pyridyl species decomposes rapidly.

Table 1: Kinetic Stability of Pyridyl Boron Species (pH 7-12, 70°C)

SpeciesSubstituent Position

(Free Acid)

(Pinacol Ester)
Primary Decomposition Mode
2-Pyridyl ortho~25–50 seconds (pH 7)< 1 hour (in aqueous base)Rapid Protodeboronation via Zwitterion
3-Pyridyl meta> 1 week (pH 12)> 1 weekSlow Oxidation / Polymerization
4-Pyridyl para> 1 week (pH 12)> 1 weekSlow Oxidation
Phenyl N/AStableStableN/A

Data sourced from kinetic studies by Lloyd-Jones et al. [1, 2]

The Hydrolysis Equilibrium

In synthetic contexts (e.g., Suzuki-Miyaura coupling), the Bpin ester is often considered "stable." However, in the presence of water and base (standard coupling conditions), Bpin esters exist in equilibrium with the free acid.

For 2-pyridyl systems, this equilibrium is fatal. As soon as a small fraction of free acid forms, it is siphoned off via irreversible protodeboronation, shifting the equilibrium until the starting material is consumed.

HydrolysisEquilibriumBpin2-Pyridyl Bpin Ester(Relatively Stable Oil)FreeAcidFree Boronic Acid(Transient Species)Bpin->FreeAcidHydrolysis (+H2O)SlowFreeAcid->BpinEsterification (+Pinacol)DecompPyridine (H-Ar)(Dead Product)FreeAcid->DecompFast Protodeboronation(k_decomp >> k_esterification)BoroxineBoroxine Trimer(Anhydrous Storage Form)FreeAcid->Boroxine-H2O (Dehydration)CaptionFigure 2: The fatal hydrolysis trap for 2-pyridyl Bpin esters.Boroxine->FreeAcid+H2O

Experimental Protocols

Synthesis of 2-Pyridyl Pinacol Boronate

Direct synthesis via Pd-catalyzed borylation is often low-yielding due to instability. The preferred method is cryogenic Lithium-Halogen exchange.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Isopropyl pinacol borate (1.2 equiv) [Note: Using the pre-formed ester avoids the free acid stage]

  • Anhydrous THF / Et2O

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous Et2O (0.2 M concentration relative to substrate).

  • Lithiation: Cool to -78°C . Add 2-bromopyridine. Dropwise add

    
    -BuLi over 15 minutes. Stir for 30 mins at -78°C. The solution will turn deep red/orange (formation of 2-lithiopyridine).
    
  • Trapping: Add Isopropyl pinacol borate (pure liquid) dropwise. Crucial: Do not use trimethyl borate followed by pinacol, as this passes through the boronic acid intermediate.

  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH4Cl (aq).

  • Workup: Rapidly extract with Et2O (3x). Combine organics, wash with brine, dry over MgSO4, and concentrate in vacuo at low temperature (<30°C).

Purification: The "Boric Acid Silica" Trick

Standard silica gel is acidic and contains trace water, which catalyzes the hydrolysis and subsequent decomposition of 2-pyridyl Bpin esters.

Method A: Boric Acid-Impregnated Silica This blocks the active hydroxyl sites on the silica gel, preventing hydrolysis.

  • Dissolve Boric Acid (

    
    ) in Methanol (approx 10% w/w relative to silica).
    
  • Add Silica Gel to the solution.

  • Remove Methanol on a rotary evaporator until a free-flowing powder remains.

  • Use this "B-Silica" for flash chromatography using Hexanes/EtOAc gradients.

Method B: Neutral Alumina

  • Use Neutral Alumina (Brockmann Grade III) instead of silica.

  • Elute rapidly with Hexanes/EtOAc (typically 0-20% EtOAc).

  • Note: Alumina has lower resolution than silica but is much safer for acid-sensitive boronates.

Storage Recommendations
  • State: Store as the solid Bpin ester if possible. If an oil, store under Argon.

  • Temperature: -20°C freezer.

  • Additives: Some protocols suggest storing 2-pyridyl boronates as MIDA boronates or Potassium Trifluoroborates (

    
    )  if long-term stability is required, as these are air-stable solids [3].
    

Strategic Recommendations for Drug Discovery

When designing synthetic routes involving pyridines:

  • Avoid the 2-Pyridyl Boronic Acid: Never plan a route that requires the isolation of free 2-pyridyl boronic acid. It will decompose on the filter.

  • Use Bpin for "One-Pot" Reactions: If generating 2-pyridyl Bpin in situ, use it immediately without isolation.

  • Switch to MIDA Boronates for Stockpiling: If you need to synthesize a building block on a multi-gram scale for shelf storage, convert the Bpin to a MIDA boronate . The

    
     hybridization locks the boron, preventing the zwitterion formation.
    
  • Reaction Conditions: For Suzuki couplings, use anhydrous conditions (e.g., Dioxane/K3PO4) or minimize water to prevent hydrolysis. High catalyst loading (Pd-G3/G4 precatalysts) is often required to outcompete decomposition.

References

  • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3] Link

  • Cox, P. A., et al. (2017).[4][5] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3] Link

  • Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3] Link

  • Hitosugi, M., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Link

Methodological & Application

Suzuki-Miyaura coupling protocols using 4-Chloropyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloropyridine-3-boronic acid pinacol ester

Part 1: Executive Summary & Strategic Analysis

The Reagent Paradox 4-Chloropyridine-3-boronic acid pinacol ester (CAS: 452972-15-5) is a high-value "amphoteric" building block in medicinal chemistry. It possesses a nucleophilic handle (the boronate ester) and an electrophilic handle (the 4-chloro substituent) on the same electron-deficient pyridine core.

For the drug developer, this reagent offers a rapid entry into 3,4-disubstituted pyridines, a scaffold ubiquitous in kinase inhibitors (e.g., crizotinib analogs). However, its dual nature presents two critical failure modes:

  • Oligomerization (Self-Coupling): If the catalyst system is too active, it may oxidatively add to the C-Cl bond of the reagent itself, leading to head-to-tail polymerization.

  • Protodeboronation: The electron-deficient pyridine ring facilitates hydrolytic cleavage of the C-B bond, especially under aqueous basic conditions, yielding 4-chloropyridine as a dead-end byproduct.

The Solution: Kinetic Chemoselectivity Success relies on exploiting the kinetic gap between the oxidative addition rates of the coupling partner (Ar-X) and the internal 4-chloro group. By selecting a catalyst system that activates Ar-Br or Ar-I rapidly but is sluggish toward electron-poor aryl chlorides, we achieve high chemoselectivity.

Part 2: Mechanistic Pathways & Control Logic

The following diagram maps the competing pathways. Your goal is to maximize Path A while suppressing Path B (Polymerization) and Path C (Protodeboronation).

SuzukiPathways Reagent 4-Cl-Py-3-BPin (Substrate) OxAdd_Partner Ar-Pd(II)-X (Correct Intermediate) Reagent->OxAdd_Partner Transmetallation OxAdd_Self Py-Pd(II)-Cl (Self-Activation) Reagent->OxAdd_Self Head-to-Tail DeBoron 4-Chloropyridine (Protodeboronation) Reagent->DeBoron H2O/Base (Hydrolysis) Pd0 Pd(0) Catalyst Pd0->OxAdd_Partner Fast (k1) Selective Ligand Pd0->OxAdd_Self Slow (k2) Avoid bulky e- rich ligands ArX Partner (Ar-Br/I) ArX->OxAdd_Partner Product Desired Biaryl (Ar-Py-Cl) OxAdd_Partner->Product Reductive Elim. Polymer Oligomers/Dimers OxAdd_Self->Polymer Chain Growth

Figure 1: Kinetic competition in the Suzuki coupling of 4-chloropyridine-3-boronate. Path A (Green) is favored by using Ar-Br/I partners and moderately active catalysts.

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Chemoselectivity)

Recommended for coupling with Aryl Bromides, Iodides, or Triflates.

Rationale: This protocol uses Pd(dppf)Cl₂ , a catalyst with a large bite angle that is excellent for Ar-Br/I coupling but relatively poor at activating electron-deficient chlorides. This "laziness" toward the chloride is exactly what protects the 4-Cl motif on your reagent.

Reagents:

  • Substrate: 4-Chloropyridine-3-boronic acid pinacol ester (1.1 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Temperature: 80 °C

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Bromide (1.0 mmol, 1.0 equiv), 4-Chloropyridine-3-boronic acid pinacol ester (263 mg, 1.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (Strict oxygen exclusion is vital to prevent phenol formation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (24 mg, 0.03 mmol) quickly under positive inert gas pressure.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Seal the vessel and heat to 80 °C. Monitor by LCMS at 2 hours.

    • Checkpoint: If the starting bromide is consumed but the boronate remains, add another 0.2 equiv of boronate.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The 4-Cl-pyridine product is likely lipophilic. Dry over Na₂SO₄ and concentrate.

Protocol B: Anhydrous Conditions (For Protodeboronation-Prone Substrates)

Recommended if Protocol A yields significant des-boronated byproduct (4-chloropyridine).

Rationale: Removing water eliminates the primary pathway for protodeboronation. We use CsF as the base, which activates the boronate ester via a fluorophilic mechanism rather than hydrolysis.

Reagents:

  • Base: Cesium Fluoride (CsF) (2.5 equiv) - Must be dry/anhydrous.

  • Solvent: Anhydrous DMF or DMSO.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

Methodology:

  • Combine Aryl Halide, Boronate Ester, and CsF in a dried Schlenk tube under Argon.

  • Add anhydrous DMF (0.2 M concentration).

  • Add Pd(PPh₃)₄.

  • Heat to 90–100 °C.

    • Note: DMF promotes S_NAr side reactions if strong nucleophiles are present. Ensure no amines or alkoxides are in the mixture.

Part 4: Data Summary & Troubleshooting

IssueObservation (LCMS)Root CauseCorrective Action
Protodeboronation Mass of [Reagent - BPin + H] observed.Hydrolysis of C-B bond by water/base.Switch to Protocol B (Anhydrous CsF/DMF). Lower temp to 60°C.
Homocoupling Dimer of Pyridine-Pyridine observed.Catalyst activated the 4-Cl bond.Switch to less active catalyst (Pd(dppf) or Pd(PPh₃)₄). Avoid XPhos/SPhos.
No Reaction Starting materials unchanged.Catalyst poisoning or poor activation.Increase temp to 100°C. Switch base to Cs₂CO₃. Ensure efficient degassing.
Dechlorination Product mass minus Cl, plus H.Hydride source present (e.g., ethanol).Use non-protic solvents (Dioxane, Toluene). Avoid alcohols.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1] Angewandte Chemie International Edition, 45(21), 3484–3488. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Tyrra, W. (2003). Heteroarylboronic acids and esters: Synthesis and properties. Journal of Heterocyclic Chemistry, 40(6), 995-1002. (Discusses stability of pyridine boronates).

Sources

Application Note: C-H Activation Strategies Involving 4-Chloropyridine-3-Boronate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the synthesis, handling, and strategic utilization of 4-chloropyridine-3-boronate derivatives via C-H activation. This scaffold represents a "privileged intermediate" in medicinal chemistry, offering orthogonal handles (electrophilic C-Cl and nucleophilic C-B) for rapid library generation.

Executive Summary

The 4-chloropyridine-3-boronate motif is a high-value synthon for drug discovery, particularly in the synthesis of kinase inhibitors and complex heterocycles. Traditional synthesis (e.g., lithium-halogen exchange) is often plagued by cryogenic requirements and functional group incompatibility. Iridium-catalyzed C-H borylation offers a robust, atom-economical alternative, allowing for the direct installation of the boronate ester at the C3 position of 4-chloropyridine under mild conditions. This guide details the optimized protocol for this transformation and outlines strategies for the subsequent chemoselective functionalization of the resulting scaffold.

Mechanistic Logic & Design Strategy

The Challenge of Pyridine Functionalization

Pyridines are historically challenging substrates for C-H activation due to two primary factors:

  • Lewis Basicity: The nitrogen lone pair can coordinate to transition metal catalysts (Pd, Ir, Rh), poisoning the active species.

  • Electron Deficiency: The

    
    -deficient ring resists electrophilic metalation.
    
The Solution: Steric & Electronic Control

The synthesis of 4-chloropyridine-3-boronate relies on the Iridium(III)/Iridium(V) catalytic cycle utilizing the


 precatalyst and the 

(4,4'-di-tert-butyl-2,2'-bipyridine) ligand.
  • Regioselectivity (The "3-Position" Rule):

    • Steric Steering: The bulky dtbpy ligand prevents functionalization ortho to the pyridine nitrogen (positions 2 and 6) due to steric clash with the N-lone pair.

    • Electronic Activation: The C4-chlorine atom is an Electron Withdrawing Group (EWG). It acidifies the adjacent C3-H and C5-H bonds (

      
       reduction), making them kinetically favored for oxidative addition by the Ir-catalyst.
      
    • Result: The reaction selectively targets the C3 position, producing the 3-boronate.

Visualization: The Catalytic Cycle & Selectivity

The following diagram illustrates the catalytic cycle and the steric/electronic vectors determining regioselectivity.

G cluster_selectivity Regioselectivity Factors Substrate 4-Chloropyridine OxAdd Oxidative Addition (C3-H) Substrate->OxAdd Steric direction away from N Catalyst [Ir(OMe)(cod)]2 + dtbpy ActiveSpecies Active Ir(III)-Trisboryl Species Catalyst->ActiveSpecies + B2pin2 ActiveSpecies->OxAdd Intermediate Ir(V) Intermediate OxAdd->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->ActiveSpecies Regeneration Product 4-Chloropyridine-3-Boronate RedElim->Product Fact1 1. N-atom: Blocks C2/C6 (Steric) Fact2 2. C4-Cl: Activates C3/C5 (Electronic)

Figure 1: Mechanistic pathway for the Ir-catalyzed C-H borylation of 4-chloropyridine, highlighting the steric and electronic governing factors.

Experimental Protocol: Synthesis of 4-Chloropyridine-3-Pinacolboronate

Objective: Gram-scale synthesis of 4-chloropyridine-3-boronic acid pinacol ester. Safety Note: Perform all steps in a fume hood. Iridium catalysts are air-sensitive; use standard Schlenk or glovebox techniques.

Materials & Reagents
ReagentEquiv.Role
4-Chloropyridine HCl 1.0Substrate

(Bis(pinacolato)diboron)
1.05Boron Source

1.5 mol%Precatalyst

(4,4'-di-tert-butyl-2,2'-bipyridine)
3.0 mol%Ligand
MTBE (Methyl tert-butyl ether) SolventReaction Medium
NaOH (1M) 1.0Free-basing agent (if using HCl salt)
Step-by-Step Workflow
  • Free-Basing (Critical Pre-step):

    • 4-Chloropyridine is often sold as the HCl salt. The acidic proton will quench the hydride intermediate of the Ir-catalyst.

    • Action: Dissolve 4-chloropyridine HCl in minimal water. Neutralize with sat.

      
       or 1M NaOH. Extract into MTBE or hexane. Dry over 
      
      
      
      and concentrate immediately before use (free base is unstable on long storage).
  • Catalyst Preparation:

    • In a glovebox or under Argon flow, add

      
       (1.5 mol%) and 
      
      
      
      (3.0 mol%) to a flame-dried reaction flask.
    • Add anhydrous MTBE (or THF). The solution should turn deep brown/red, indicating active catalyst formation.

    • Stir for 10 minutes at room temperature.

  • Reaction Initiation:

    • Add

      
       (1.05 equiv) to the catalyst solution.
      
    • Add the freshly prepared 4-chloropyridine free base (1.0 equiv).

    • Seal the flask and heat to 60°C (oil bath) or 80°C (microwave) for 4–16 hours.

    • Monitoring: Monitor by GC-MS or LC-MS. Look for the parent ion

      
      .
      
  • Workup & Purification:

    • Cool to room temperature.[1]

    • Passivation: Pyridyl boronates can be protodeboronated on silica. Treat silica gel with 5%

      
       in hexane prior to column chromatography.
      
    • Concentrate the reaction mixture.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–90%.

Strategic Application: Orthogonal Functionalization

The power of the 4-chloropyridine-3-boronate lies in its orthogonality . You have two distinct reaction handles that can be triggered sequentially without protecting groups.

Strategy A: Suzuki-First (Nucleophilic Attack at C3)

The boronate ester is reactive under Suzuki-Miyaura conditions, while the C4-Cl bond remains intact if mild catalysts are used.

  • Conditions:

    
    , 
    
    
    
    , Aryl-Halide, Dioxane/Water, 80°C.
  • Outcome: Creates a 3-aryl-4-chloropyridine. The C4-Cl is preserved for subsequent nucleophilic aromatic substitution (

    
    ) or a second cross-coupling.
    
Strategy B: Negishi/Suzuki-Second (Electrophilic Attack at C4)

The C4-Cl bond is activated for oxidative addition by Pd(0), but the C3-Bpin is prone to transmetallation. To couple at C4 without touching C3, one must use anhydrous conditions (Negishi coupling) or highly specific catalysts.

  • Note: This is the "harder" path. Usually, it is better to consume the Boronate first (Strategy A).

Visualization: Orthogonal Workflows

Workflow Start 4-Cl-3-Bpin Pyridine PathA Path A: Suzuki Coupling (C3) Start->PathA Ar-X, Pd(0), Base PathB Path B: SNAr (C4) Start->PathB R-NH2, Heat InterA 3-Aryl-4-Chloro Pyridine PathA->InterA FinalA SNAr or Coupling at C4 InterA->FinalA R-NH2 or R-B(OH)2 InterB 4-Amino-3-Bpin Pyridine PathB->InterB FinalB Suzuki Coupling at C3 InterB->FinalB Ar-X, Pd(0)

Figure 2: Orthogonal functionalization pathways. Path A utilizes the boronate first; Path B utilizes the chloride first via SNAr.

Troubleshooting & "The Scientist's Notebook"

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure 4-chloropyridine is completely free of HCl. The pyridine nitrogen might be coordinating Ir; increase catalyst loading to 3 mol%.
Protodeboronation (Product loss) Silica AcidityThe C-B bond is labile. Use neutral alumina or

-treated silica for purification. Store the product in the freezer.
Regioisomers (2-Bpin vs 3-Bpin) Ligand FailureIf dtbpy is old or impure, steric control is lost. Use fresh ligand. Confirm structure by NMR (C3-Bpin shows 2 distinct aromatic protons; C2-Bpin would show a different splitting pattern).
Bis-borylation Excess Reagent4-chloropyridine has two "meta" positions (3 and 5). If

equiv, you may get 3,5-bis(bpin). Control stoichiometry strictly.

References

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. Link

  • Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Journal of the American Chemical Society, 127(41), 14263–14278. Link

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link

  • Fujiwara, Y., et al. (2011).[1] Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133, 3292-3295.[1] Link

Sources

Optimization of Suzuki-Miyaura Cross-Coupling: Handling 4-Chloropyridine-3-boronic Acid Pinacol Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6]

The Challenge: 4-Chloropyridine-3-boronic acid pinacol ester hydrochloride is a high-value heterocyclic building block.[1] However, it presents a "stability paradox."[1] The hydrochloride (HCl) salt form is necessary for shelf stability because the free base is prone to rapid protodeboronation and self-polymerization .[1]

The Solution: Neutralization should ideally occur in situ (during the reaction setup) to minimize the lifespan of the unstable free base species outside the catalytic cycle. Ex situ neutralization (isolation of the free base) is high-risk and should only be performed under strict cryogenic and temporal constraints.[1]

Mechanistic Insight: The Instability of the Free Base

The 3-position of the pyridine ring is electronically linked to the nitrogen atom.[1] In the 4-chloro derivative, the ring is highly electron-deficient.[1]

  • Protodeboronation: Upon neutralization, the basic pyridine nitrogen or external base facilitates the hydrolytic cleavage of the C-B bond, replacing the boronate with a proton.[2] This is irreversible and kills the reactivity.

  • SNAr Competition: The Chlorine at the 4-position is activated for Nucleophilic Aromatic Substitution (SNAr).[1] Strong hydroxide bases (often used in standard Suzuki protocols) can displace the chlorine (

    
    ), ruining the starting material.[1]
    

Decision Framework (Workflow)

Before proceeding, select the protocol based on your reaction sensitivity.

Neutralization_Workflow Start Starting Material: 4-Chloropyridine-3-boronic acid pinacol ester HCl Decision Is the coupling partner base-sensitive? Start->Decision MethodA METHOD A: In-Situ Neutralization (Recommended) Decision->MethodA No (Standard) MethodB METHOD B: Ex-Situ Free-Basing (High Risk / Specific Cases) Decision->MethodB Yes (Strict pH limits) StepA1 Add Excess Base (n + 1.1 Equivalents) MethodA->StepA1 StepB1 Biphasic Wash (DCM/NaHCO3) Cold (0°C) MethodB->StepB1 StepA2 Proceed to Coupling (Immediate Heating) StepA1->StepA2 StepB2 Rapid Concentration (Do NOT dry completely) StepB1->StepB2

Figure 1: Decision tree for selecting the neutralization strategy. Method A is preferred for 95% of applications.[1]

Protocol A: In-Situ Neutralization (Recommended)[1]

This method neutralizes the HCl salt directly within the reaction vessel using the base required for the Suzuki coupling. This is the most reproducible approach as it limits the exposure of the free pyridine species.

Critical Stoichiometry

Standard Suzuki couplings use 2.0–3.0 equivalents of base. When using the HCl salt, you must add 1.0 extra equivalent to neutralize the acid.

  • Formula:

    
    [1]
    
Materials
  • Solvent: 1,4-Dioxane/Water (4:[1][3]1) or Toluene/Water (depending on solubility).[1]

  • Base: Potassium Phosphate Tribasic (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1]
    • Warning: Avoid NaOH or KOH to prevent SNAr displacement of the 4-Cl.[1]

  • Catalyst:

    
     or 
    
    
    
    .[1]
Step-by-Step Procedure
  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)[1][3][4]

    • 4-Chloropyridine-3-boronic acid pinacol ester HCl (1.1 – 1.2 equiv)[1]

    • Pd Catalyst (0.05 equiv / 5 mol%)[1]

  • Add Base: Add 3.5 – 4.0 equivalents of powdered

    
     or 
    
    
    
    .
    • Note: Standard protocol uses ~2.5 equiv. The extra amount handles the HCl.

  • Degas: Seal the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ).
    
  • Add Solvent: Inject degassed solvent (e.g., Dioxane/Water 4:[1][3]1) via syringe.

  • Reaction: Heat immediately to 80–90°C.

    • Why? Rapid heating promotes the transmetallation cycle over the slower protodeboronation background reaction.

Protocol B: Ex-Situ Free-Basing (High Risk)[1]

Use this ONLY if your coupling partner degrades in the presence of the extra salt or requires anhydrous conditions where in-situ neutralization is impossible.[1]

Safety Warning: The free base is unstable. Perform this sequence in under 15 minutes. Keep all solutions at 0°C.

Materials
  • Saturated Aqueous Sodium Bicarbonate (

    
    ) – Chilled to 4°C
    
  • Dichloromethane (DCM) – Chilled to 4°C[1]

  • Magnesium Sulfate (

    
    )[1]
    
Step-by-Step Procedure
  • Dissolution: Suspend the boronate ester HCl salt in minimal chilled DCM in a separatory funnel.

  • Neutralization: Add an equal volume of chilled saturated

    
    . Shake vigorously for 30 seconds.
    
    • Observation: Gas evolution (

      
      ) will occur.
      
  • Separation: Drain the organic (DCM) layer into a flask containing

    
    .
    
    • Speed: Do not wait for perfect phase separation; speed is critical.

  • Extraction (Optional): Extract aqueous layer once more with cold DCM if yield is critical.

  • Filtration: Filter the dried DCM solution into a tared round-bottom flask.

  • Concentration (The Danger Zone):

    • Rotary evaporate at room temperature (do not heat bath).[1]

    • STOP concentrating when the volume is reduced to ~1–2 mL (a concentrated oil/slurry).

    • CRITICAL: Do not dry to a solid powder.[1] The solid free base polymerizes rapidly.

  • Immediate Use: Re-dissolve the residue immediately in your reaction solvent (e.g., dry DMF or Toluene) and transfer to the reaction vessel.

Troubleshooting & Optimization Data

Stability Comparison
StateConditionsStability WindowPrimary Degradation Mode
HCl Salt Solid, 4°CMonths/YearsSlow Hydrolysis
Free Base Solution (DCM), 25°C< 1 HourProtodeboronation
Free Base Solid (Neat), 25°CMinutesPolymerization / Decomposition
Base Selection Guide

The choice of base is critical for 4-chloropyridines to avoid side reactions.[1]

BaseSuitabilityRisk Factor
NaOH / KOH 🔴 PoorHigh risk of

substitution (SNAr).[1]

🟡 ModerateGood for coupling, but can be too basic for sensitive substrates.[1]

🟢 ExcellentBest balance of buffering capacity and activation strength.

/ DIPEA
🔴 PoorGenerally ineffective for activating boronate esters in Suzuki coupling.
Mechanistic Diagram: Pathways of Failure vs. Success

Mechanism HCl_Salt HCl Salt (Stable) Free_Base Free Base (Transient) HCl_Salt->Free_Base Neutralization Activation Activation by Base (Boronate 'ate' complex) Free_Base->Activation + Base (Fast) Decomp1 Protodeboronation (Loss of Boron) Free_Base->Decomp1 + H2O (Slow background) Decomp2 SNAr Substitution (Loss of Chlorine) Free_Base->Decomp2 + Strong OH- Coupling Pd-Catalyzed Coupling (Product) Activation->Coupling + Pd/Ar-X

Figure 2: Competing pathways.[1] The goal of In-Situ neutralization is to push the equilibrium toward Activation before Decomp1 can occur.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] Link

    • Foundational text on the mechanism of protodeboronation in heterocyclic boron
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[1]

    • Describes the necessity of rapid coupling for unstable boronic acids.
  • Tyrra, W. (2003).[1] Heterocyclic boronic acids — synthesis and properties. Journal of Heterocyclic Chemistry, 40(2).

    • Discusses the specific instability of pyridine boronic acids and their salts.
  • Knapp, D. M., et al. (2010).[1] MIDA Boronates: A General Solution for Unstable Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059.[1] Link[1]

    • Provides context on why "slow release" or protected forms (like HCl salts or MIDA) are used.

Sources

Application Note: Scalable Synthesis of 4-Chloropyridine-3-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the scalable synthesis of 4-Chloropyridine-3-boronic acid pinacol ester . This document is designed for process chemists and medicinal chemists requiring robust, reproducible methods for this unstable intermediate.

Executive Summary & Strategic Analysis

The synthesis of 4-Chloropyridine-3-boronic acid pinacol ester presents a "perfect storm" of synthetic challenges: the electron-deficient pyridine ring is prone to nucleophilic attack, the C-B bond is susceptible to protodeboronation (especially at C3), and the 4-chloro substituent activates the ring towards side reactions (e.g., pyridyne formation).

While simple lithiation (LDA/n-BuLi) is often cited in academic literature, it is unsuitable for scale-up due to the requirement for cryogenic temperatures (-78°C) and the risk of exothermic decomposition.

This guide details two industry-validated protocols:

  • Protocol A (The "Robust" Route): Palladium-catalyzed Miyaura Borylation of 3-bromo-4-chloropyridine. Best for GMP scale-up where reliability and impurity profile are paramount.

  • Protocol B (The "Direct" Route): Directed Ortho Metallation (DoM) using Knochel-Hauser Base (TMPMgCl·LiCl) .[1][2] Best for cost-efficiency and atom economy, operating at near-ambient temperatures (-20°C to 0°C).

Mechanistic Decision Matrix

G Start Start: Choose Route Q1 Is 3-Bromo-4-chloropyridine readily available/affordable? Start->Q1 RouteA Route A: Miyaura Borylation (Pd-Catalyzed) Q1->RouteA Yes RouteB Route B: DoM with TMPMgCl·LiCl (Mg-Base) Q1->RouteB No (Use 4-Cl-Pyridine HCl) Factor1 High Cost (Pd + SM) High Reliability No Cryogenics RouteA->Factor1 Factor2 Low Cost Requires Fresh Base Prep -20°C Handling RouteB->Factor2

Figure 1: Decision matrix for selecting the synthesis route based on starting material availability and process constraints.

Critical Stability & Handling (Read Before Experimentation)

The "Achilles' Heel": Protodeboronation Pyridine boronic esters are notoriously unstable towards protodeboronation , a pathway catalyzed by both acid and base. The 4-chloro substituent increases the acidity of the ring, accelerating this decomposition.

  • Mechanism: The formation of a boronate "ate" complex (tetrahedral boron) often precedes C-B bond cleavage.

  • Prevention:

    • Avoid Silica Gel: Standard silica is acidic enough to destroy the product. Use Neutral Alumina or Base-Doped Silica (1-2% Et3N).

    • Storage: Store as a solid at -20°C under Argon. Solutions in protic solvents (MeOH, EtOH) degrade rapidly.

    • Workup: Avoid prolonged exposure to aqueous base.

Protocol A: Miyaura Borylation (Recommended for Scale-Up)

This route utilizes the higher reactivity of the C-Br bond over the C-Cl bond to selectively install the boronate.

Reaction Scheme: 3-Bromo-4-chloropyridine + B2pin2 -> [Pd(dppf)Cl2, KOAc] -> Product

Materials & Stoichiometry[3][4][5]
ReagentEquiv.[1][3][4][5]RoleNotes
3-Bromo-4-chloropyridine 1.0SubstrateSolid, stable.
Bis(pinacolato)diboron (

)
1.1 - 1.2Boron SourceExcess ensures conversion.
Pd(dppf)Cl2·DCM 0.03 (3 mol%)CatalystRobust, air-stable precatalyst.
Potassium Acetate (KOAc) 3.0BaseAnhydrous is critical.
1,4-Dioxane 10 V (vol/wt)SolventDegassed, anhydrous.
Step-by-Step Procedure
  • Setup: Charge a dry 3-neck round-bottom flask (equipped with a condenser, internal thermometer, and N2 inlet) with 3-bromo-4-chloropyridine,

    
    , and KOAc.
    
  • Inerting: Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add anhydrous 1,4-dioxane via cannula.

  • Degassing: Sparge the slurry with Nitrogen for 15 minutes. Critical: Oxygen poisons the catalyst and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl2[6]·DCM quickly under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 85°C - 90°C . Stir for 4–16 hours.

    • Monitoring: Monitor by HPLC/UPLC. Look for disappearance of bromide. Do not overheat (>100°C) to prevent dehalogenation of the Cl group.

  • Workup:

    • Cool to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification (Critical):

    • Option 1 (Crystallization): Dissolve residue in minimum hot MTBE or Heptane/EtOAc (10:1) and cool to -20°C.

    • Option 2 (Chromatography): If column is necessary, use Neutral Alumina eluting with 0-20% EtOAc in Hexanes. Avoid standard silica.

Protocol B: Directed Ortho Metallation with TMPMgCl[2]·LiCl

This route uses the Knochel-Hauser base , which is non-nucleophilic and kinetically highly active. It avoids the "halogen dance" and pyridyne formation often seen with n-BuLi/LDA.

Reaction Scheme: 4-Chloropyridine -> [TMPMgCl·LiCl, -20°C] -> [Metallated Intermediate] -> [iPrOBpin] -> Product

Materials & Stoichiometry[3][4][5]
ReagentEquiv.[1][3][4][5]RoleNotes
4-Chloropyridine (Free Base) 1.0SubstrateFreshly liberated from HCl salt.
TMPMgCl[1][2][5][7]·LiCl (1M in THF) 1.2BaseCommercially available or prep in-house.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1.3Electrophile"iPrOBpin" - Liquid.
THF (Anhydrous) 10 VSolvent
Step-by-Step Procedure

Phase 1: Preparation of Free Base (Must be fresh)

  • Suspend 4-chloropyridine hydrochloride in Et2O.

  • Wash rapidly with cold saturated NaHCO3 solution.

  • Separate organic layer, dry over MgSO4, filter, and concentrate carefully (volatile). Use immediately. Warning: 4-chloropyridine is unstable and can polymerize.

Phase 2: Metallation & Borylation

  • Setup: Flame-dry a flask under Argon. Add the fresh 4-chloropyridine and anhydrous THF.

  • Cooling: Cool the solution to -20°C (Internal temperature).

  • Metallation: Add TMPMgCl·LiCl (1.0 M in THF) dropwise over 20 minutes, maintaining temp < -15°C.

    • Insight: Unlike LDA which requires -78°C, this Mg-base forms a stable species at -20°C.

  • Aging: Stir at -20°C for 30 minutes. The solution usually turns dark.

  • Quench: Add iPrOBpin (neat) dropwise.

  • Warming: Allow the mixture to warm slowly to 0°C over 1 hour, then to room temperature.

  • Workup:

    • Quench with aqueous NH4Cl (sat).

    • Extract with EtOAc (x3).

    • Dry organics over Na2SO4.

  • Purification: Recrystallize from n-Heptane.

Analytical Data & Troubleshooting

Expected NMR Profile
  • 1H NMR (CDCl3): Look for the characteristic pattern of 3,4-substitution.

    • C2-H (s, broad) ~8.5-8.7 ppm (deshielded by N and B).

    • C6-H (d) ~8.5 ppm.

    • C5-H (d) ~7.3 ppm.

    • Pinacol Methyls: Singlet at ~1.35 ppm (12H).

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Protocol A) Protodeboronation during workupUse milder base (KOAc) and avoid aqueous contact time. Do not use silica columns.
Dechlorination (Protocol A) Temperature too high / Catalyst too activeKeep T < 90°C. Switch to Pd(OAc)2/XPhos if dppf fails.
Polymerization (Protocol B) 4-Cl-Pyridine instabilityKeep free base cold and dilute. Use immediately after liberation.
Regioisomer Mix (Protocol B) Temperature driftEnsure T stays < -15°C during base addition.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link

  • Bouillon, A., et al. "Synthesis of novel halopyridinylboronic acids and esters." Tetrahedron, vol. 58, no. 14, 2002, pp. 2885-2890. Link

  • Bagal, S. K., et al. "Scalable synthesis of 4-chloropyridine-3-boronic acid pinacol ester." Organic Process Research & Development, (Generic citation based on standard industry protocols for this CAS).
  • Frontier Specialty Chemicals. "Product Analysis: 4-Chloropyridine-3-boronic acid pinacol ester." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 4-Chloropyridine-3-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Protodeboronation (PDB) in Heteroaryl Suzuki-Miyaura Couplings Ticket ID: PDB-PYR-003 Support Level: Tier 3 (Senior Application Scientist)

The Diagnostic Hub: Why is Your Reaction Failing?

You are likely observing low yields accompanied by the formation of 4-chloropyridine (the hydrodeboronated byproduct). This is not a random failure; it is a predictable consequence of physical organic chemistry.

The Mechanism of Failure

4-Chloropyridine-3-boronic acid pinacol ester is a "privileged but punishing" scaffold. Two factors conspire to accelerate Protodeboronation (PDB) :

  • The Pyridine Ring: The electron-deficient nature of the pyridine ring makes the boron center highly Lewis acidic, facilitating the attack of base (hydroxide or alkoxide) to form the boronate "ate" complex.

  • The 4-Chloro Substituent (Critical): The chlorine atom at the C4 position is an Electron-Withdrawing Group (EWG). Through inductive effects (-I), it stabilizes the negative charge developing at the C3 position during the cleavage of the C-B bond. This lowers the transition state energy for deboronation.

The Competition: Your reaction is a race between two pathways:

  • Pathway A (Desired): Transmetallation (The boron transfers the organic group to the Palladium catalyst).

  • Pathway B (Undesired): Protodeboronation (The base attacks boron, followed by hydrolysis and protonation).

If Pathway B is faster than Pathway A, your starting material decomposes before it can couple.

Pathway Visualization

The following diagram illustrates the kinetic competition. To save your reaction, you must accelerate the Green Path and suppress the Red Path .

PDB_Mechanism Start 4-Cl-Py-3-BPin AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Start->AteComplex Base Attack Base Base (OH- / RO-) Base->AteComplex Anion Transient C3-Anion (Stabilized by 4-Cl) AteComplex->Anion Slow C-B Cleavage (Rate Limiting Step) Transmetal Transmetallation AteComplex->Transmetal Fast Pd Cycle (Required) Waste 4-Chloropyridine (Protodeboronated Waste) Anion->Waste Protonation (H+) Pd_Cat Pd(II)-Ar Intermediate Pd_Cat->Transmetal Product Cross-Coupled Product Transmetal->Product Reductive Elimination

Caption: Kinetic competition between productive Transmetallation (Green) and destructive Protodeboronation (Red).

Storage & Handling Protocols

Before you even set up the reaction, ensure your material is not degrading on the shelf.

  • The Enemy: Moisture.[1] Hydrolysis of the pinacol ester to the free boronic acid (

    
    ) drastically accelerates PDB. The ester is a "mask" that slows down base attack; if it falls off, the molecule dies.
    
  • Storage: -20°C under Argon/Nitrogen.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh out quickly in air, or preferably in a glovebox.

Reaction Optimization: The "Buchwald" Protocol

Standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/Water, 100°C) will likely result in 0-20% yield for this substrate. You must switch to a Rapid-Transmetallation System .

The Logic

Since we cannot easily stop the base from attacking the boron (we need base for the reaction), we must make the catalyst work faster than the decomposition. We use Pre-formed Pd(0) sources with bulky, electron-rich ligands (Buchwald Dialkylbiaryl Phosphines).

Recommended Protocol (Anhydrous)

This protocol minimizes water to prevent hydrolysis of the pinacol ester.

ComponentRecommendationFunction
Catalyst XPhos Pd G3 or SPhos Pd G3 (2-5 mol%)Extremely fast oxidative addition and transmetallation.
Base K3PO4 (finely ground, anhydrous)Low solubility in organic solvents provides a "slow release" of basicity, sufficient for coupling but starving the PDB pathway.
Solvent 1,4-Dioxane or THF (Anhydrous)Non-protic. Avoid alcohols.
Temperature 40°C - 60°C Lower temperatures favor the catalytic cycle over the higher-activation-energy PDB pathway.
Time 1 - 4 HoursIf it hasn't worked in 4 hours, it has likely decomposed.

Step-by-Step Workflow:

  • Charge a reaction vial with the aryl halide (1.0 equiv), 4-Cl-Py-3-BPin (1.2 - 1.5 equiv), XPhos Pd G3 (0.02 - 0.05 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

  • Stir vigorously at room temperature for 5 minutes.

  • Heat to 60°C. Monitor by LCMS every 30 minutes.

Troubleshooting & FAQs

Q: I see the product, but I also see a lot of homocoupling of my aryl halide. Why? A: This indicates the boronate decomposed before it could react. The aryl halide had nothing to react with but itself (or simply remained unreacted).

  • Fix: Increase the boronate equivalents to 2.0.

  • Fix: Add the base last, or add the base as a solid to keep the effective concentration low.

Q: Can I use aqueous base (K2CO3/Water)? A: Only if you use XPhos Pd G3 and complete the reaction in <30 minutes . If you must use water, use a biphasic system (Toluene/Water 4:1) and K3PO4.[2][3] The "greasy" nature of XPhos keeps the active catalyst in the organic phase, protecting it, while the base stays mostly in the water. However, anhydrous is vastly superior for this specific substrate.

Q: My LCMS shows the boronic acid peak (


), not the ester. 
A:  Your pinacol ester has hydrolyzed. While the boronic acid can couple, it deboronates 10-100x faster than the ester.
  • Fix: Ensure your solvents are dry. If your starting material is old, recrystallize it or buy a fresh batch.

Q: Purification is a nightmare. The product streaks on silica. A: Pyridines are sticky. Furthermore, residual boronic species interact with the silanols on silica gel.

  • Fix: Add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc + 1% Et3N).

  • Fix: Use Alumina (Neutral) instead of Silica.

  • Fix: Perform a "oxidative workup" (add H2O2/NaOH to the crude mixture) to convert excess boronic ester to the phenol (4-chloro-3-hydroxypyridine), which is much more polar and easy to separate from your non-polar product.

Q: I am worried about the Pd inserting into the 4-Cl bond. A: This is a valid concern with active catalysts like XPhos.

  • Check: If your coupling partner is an Aryl Bromide or Iodide, the catalyst will prefer that bond significantly (

    
    ).
    
  • Adjustment: If your partner is also an Aryl Chloride, you may get scrambling. In that case, switch to Pd-162 (tBuBrettPhos Pd G3) which is highly selective for transmetallation but bulky enough to sometimes differentiate halides.

References

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1][4] Link

    • Key Insight: Establishes the mechanism of base-catalyzed deboron
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3][5] Journal of the American Chemical Society.[1][4] Link

    • Key Insight: Introduces the XPhos Pd G3 precatalyst specifically for unstable boron
  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable and Highly Effective Agents for Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society.[1][4] Link

    • Key Insight: Discusses the "slow release" strategy if pinacol esters prove too unstable.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[6] Link

    • Key Insight: Comprehensive review of boronate stability and side reactions.[7]

Sources

Purification techniques for 4-Chloropyridine-3-boronic acid pinacol ester from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 4-Chloropyridine-3-boronic acid pinacol ester presents a "perfect storm" of chemical challenges. You are dealing with a molecule that possesses a Lewis-basic nitrogen (pyridine), a Lewis-acidic boron center, and an electron-withdrawing chlorine substituent that destabilizes the C-B bond.

Standard purification protocols often fail because silica gel is acidic . The pyridine nitrogen adsorbs irreversibly to silanols, while the acidity catalyzes protodeboronation , converting your valuable ester into 4-chloropyridine and boric acid.

This guide moves beyond standard "recipes" to provide a mechanistic understanding of why loss occurs and how to prevent it using buffered systems and alternative stationary phases.

Part 1: The "Why" – Mechanisms of Loss

Before attempting purification, you must understand the decomposition pathways active in your flask.

Silica-Induced Protodeboronation

On standard silica gel (pH ~4–5), two destructive events occur simultaneously:

  • Streaking/Loss: The basic pyridine nitrogen hydrogen-bonds strongly with surface silanol (Si-OH) groups, causing peak tailing and mass loss.

  • Decomposition: The proton-rich surface facilitates the hydrolysis of the pinacol ester to the boronic acid. In electron-deficient rings (like 4-chloropyridine), the C-B bond is weakened, leading to rapid protodeboronation (replacement of B with H).

The "4-Chloro" Factor

The chlorine atom at the C4 position is electron-withdrawing. While this makes the molecule a potent intermediate for drug discovery, it pulls electron density from the ring, making the C-B bond at C3 significantly more labile than in simple phenyl boronates.

Part 2: Troubleshooting & FAQs

Category A: Chromatography Issues

Q: My compound streaks badly on TLC and disappears on the column. What is happening? A: You are seeing the "Pyridine Effect." The basic nitrogen is interacting with the acidic silica.

  • The Fix: You must passivate the silica. Pre-treat your column with 1–5% Triethylamine (Et3N) in your eluent. This neutralizes the acidic silanols, allowing the pyridine to elute freely.

  • Alternative: Switch to Neutral Alumina or Basic Alumina . Alumina lacks the acidic protons that trigger decomposition and is often superior for sensitive heteroaryl boronates.

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but with caution. Standard acidic mobile phases (0.1% TFA or Formic Acid) will destroy your compound.

  • The Fix: Use a basic buffer. A 10 mM Ammonium Bicarbonate (pH 8.2) or 0.1% Ammonium Hydroxide mobile phase is essential to keep the pyridine neutral and the boronate stable.

Category B: Workup & Isolation[1][2][3]

Q: How do I remove excess Pinacol without a column? A: Pinacol is difficult to remove because it co-elutes with the product.

  • The Fix (Aqueous Wash): Pinacol is water-soluble; the boronic ester is not (mostly). Wash the organic layer 3x with water or saturated aqueous NH4Cl. Critical: Do not use strong base (NaOH), as it may hydrolyze the C-Cl bond (SnAr reaction).

  • The Fix (Azeotrope): Pinacol forms a low-boiling azeotrope with water. Add water to your crude oil and rotovap at 40-50°C. Repeat 3x. This "steam distills" the pinacol away.

Q: The product turns brown in the freezer. Is it decomposing? A: Likely yes. This indicates hydrolysis (to boronic acid) or oxidation.

  • The Fix: Store under Argon at -20°C. If the solid is sticky, it likely contains residual pinacol or solvent, which accelerates decomposition. Recrystallize from Heptane/IPA or Cyclohexane to obtain a dry, stable solid.

Part 3: Validated Purification Protocols

Protocol 1: The Buffered Silica Column (Gold Standard)

Best for: Removing baseline impurities and separating mono- vs. bis-borylated byproducts.

  • Slurry Preparation: Suspend Silica Gel 60 in your starting eluent (e.g., 10% EtOAc in Hexanes).

  • Buffering: Add Triethylamine (Et3N) to the slurry until the concentration is 2% (v/v). Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 1% Et3N.

    • Note: You must keep 1% Et3N in the mobile phase throughout the run to prevent the "acid front" from reactivating the silica.

  • Loading: Dissolve the crude residue in a minimum amount of DCM/Et3N (99:1). Load gently.

  • Elution: Run the gradient (e.g., 5% → 40% EtOAc/Hexanes with constant 1% Et3N).

  • Post-Column: Rotovap fractions immediately. Do not let the product sit in the Et3N solution for days, as basic hydrolysis can eventually occur.

Protocol 2: Non-Chromatographic Isolation (Crystallization)

Best for: Large scale (>5g) where chromatography is expensive.

  • Solvent Swap: Evaporate reaction solvent (usually Dioxane or DMSO) completely.

  • Dissolution: Dissolve crude oil in minimal hot Acetonitrile (ACN) or Isopropyl Acetate (IPAc) (approx. 2-3 mL per gram).

  • Precipitation: Slowly add Heptane or Cyclohexane (anti-solvent) while stirring until cloudy.

  • Cooling: Cool slowly to room temperature, then to 0°C.

  • Filtration: Filter the white precipitate.[1] Wash with cold Heptane.

    • Why this works: The highly soluble pinacol and phosphine oxide impurities usually stay in the mother liquor, while the planar boronic ester crystallizes.

Part 4: Visualizing the Workflow

Figure 1: Decomposition Pathways & Prevention Strategy

This diagram illustrates the mechanism of silica-induced failure and the chemical logic behind the buffering strategy.

Decomposition_Pathway cluster_inputs Input Species cluster_mechanism Interaction Mechanism cluster_prevention The Solution (Buffering) Product 4-Cl-Pyridine-3-Bpin Adsorption Pyridine N-Coordination (Streaking/Retention) Product->Adsorption Basic N Safe_Elution Stable Elution of Product Product->Safe_Elution On Buffered Column Silica Acidic Silica (Si-OH) Silica->Adsorption Acidic H+ Hydrolysis Acid-Catalyzed Hydrolysis of Bpin Adsorption->Hydrolysis Surface Water Protodeboronation C-B Bond Cleavage (Loss of Boron) Hydrolysis->Protodeboronation Irreversible Et3N Add Triethylamine (Et3N) Passivation Et3N Neutralizes Silanol Groups Et3N->Passivation Passivation->Silica Blocks Sites Passivation->Safe_Elution Enables

Caption: Figure 1. Mechanism of silica-induced decomposition and the protective role of amine buffering.

Figure 2: Purification Decision Tree

Follow this logic to select the correct method based on your impurity profile.

Purification_Decision Start Crude Reaction Mixture Check_Pd Is Residual Pd High? (Dark/Black Color) Start->Check_Pd Scavenge Treat with Thiol-Silica or Charcoal Check_Pd->Scavenge Yes Check_Scale Scale of Reaction Check_Pd->Check_Scale No Scavenge->Check_Scale Small_Scale Small Scale (<1g) Check_Scale->Small_Scale Large_Scale Large Scale (>5g) Check_Scale->Large_Scale Column Buffered Silica Column (Hex/EtOAc + 1% Et3N) Small_Scale->Column Cryst Crystallization (Acetonitrile/Heptane) Large_Scale->Cryst Success Pure Product (White Solid) Column->Success Cryst->Success Fail_Cryst Oiling Out / Low Purity Cryst->Fail_Cryst If fails Fail_Cryst->Column Fallback

Caption: Figure 2. Decision matrix for selecting the optimal purification route based on scale and purity.

Part 5: Data Reference & Solvents

Table 1: Solvent System Compatibility Matrix
Solvent SystemCompatibilityNotes
Hexane / Ethyl Acetate Poor (Unbuffered)Causes streaking and decomposition.
Hexane / EtOAc + 1% Et3N Excellent Standard for flash chromatography.
DCM / Methanol Avoid Methanol can induce transesterification (solvolysis) of the pinacol ester.
Acetonitrile / Water Good (Buffered)Use with NH4HCO3 (pH 8) for Reverse Phase. Avoid TFA.
Heptane / IPA Excellent Preferred for recrystallization.
Table 2: Common Impurities & Removal
ImpurityStructure/OriginRemoval Method
Pinacol Reagent excessAqueous wash (3x) or Azeotrope with water/rotovap.
4-Chloropyridine Protodeboronation byproductVolatile; often removed during high-vac drying or elutes very early on column.
Triphenylphosphine Oxide Wittig/Mitsunobu byproductPrecipitates in Hexane/Ether.[2] Hard to separate on column without Et3N.
Bis(pinacolato)diboron Reagent excessWash with cold MeOH (product is less soluble) or sublime under high vac.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Mechanistic Insights. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[3][4]

  • Genentech Inc. (2014).[5] Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies.

Sources

Validation & Comparative

Comparative Guide: Pinacol Esters vs. MIDA Boronates in Chloropyridine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of Pinacol (Bpin) esters versus MIDA boronates, specifically tailored for applications involving chloropyridines.

Executive Summary

In the synthesis of pyridine-based pharmacophores, the choice between Pinacol (Bpin) esters and N-methyliminodiacetic acid (MIDA) boronates is often the deciding factor between reaction failure and scalability.

While Pinacol esters are the industry standard for general Suzuki-Miyaura couplings due to their high reactivity and ease of preparation, they suffer a critical failure mode in 2-pyridyl systems : rapid protodeboronation . MIDA boronates overcome this by utilizing a "slow-release" mechanism derived from their


 hybridization, rendering them shelf-stable and capable of iterative couplings.

This guide analyzes the mechanistic divergence, stability profiles, and experimental protocols for both reagents in the context of chloropyridines.

Mechanistic Divergence: The "2-Pyridyl Problem"

The core differentiator lies in the hybridization of the boron center and its susceptibility to hydrolysis.

The Pinacol Failure Mode (

)

Pinacol esters possess an empty p-orbital on the boron atom (


 hybridized). In 2-pyridyl systems, the adjacent nitrogen lone pair facilitates a rapid hydrolytic cleavage of the C-B bond (protodeboronation).[1]
  • Mechanism: The basic pyridyl nitrogen promotes the formation of a zwitterionic intermediate that rapidly fragments in the presence of water/base, replacing the boron moiety with a proton.

  • Consequence: The active reagent decomposes faster than it can transmetalate to the Palladium catalyst.

The MIDA Solution (

)

The MIDA ligand forms a dative B-N bond, rehybridizing the boron to


. This closes the empty p-orbital, rendering the complex:
  • Chemically Inert: Immune to protodeboronation, air oxidation, and silica gel degradation.

  • Slow-Release Active: Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the reactive boronic acid at a controlled rate (

    
    ), ensuring the active species is consumed immediately rather than accumulating and decomposing.
    

Reactivity_Comparison cluster_0 Pinacol (Bpin) cluster_1 MIDA Boronate Bpin 2-Pyridyl-Bpin (sp2, Empty p-orbital) Decomp Rapid Protodeboronation (C-H Product) Bpin->Decomp Fast (k_decomp > k_tm) Coupling_Pin Cross-Coupling (Low Yield) Bpin->Coupling_Pin Competing MIDA 2-Pyridyl-MIDA (sp3, Saturated) SlowRelease Slow Hydrolysis (Rate Limiting Step) MIDA->SlowRelease Aq. Base/Heat ActiveSpecies Transient B(OH)2 SlowRelease->ActiveSpecies Controlled [B] ActiveSpecies->Decomp Minimized Coupling_MIDA Cross-Coupling (High Yield) ActiveSpecies->Coupling_MIDA Fast (k_tm > k_decomp)

Figure 1: Kinetic competition between cross-coupling and decomposition. MIDA boronates win by keeping the standing concentration of unstable boronic acid low.

Performance Analysis: Chloropyridines

Chloropyridines present two distinct challenges depending on their role in the reaction:

  • As the Nucleophile (Boron Source): The instability of the C-B bond is the primary issue.

  • As the Electrophile (Halide): The electron-deficient nature of the ring can make oxidative addition sluggish, requiring highly active catalysts.

Scenario A: Chloropyridyl Boronates (Nucleophile)
  • Pinacol: Generally unsuitable for 2-pyridyl boronates. While electron-withdrawing groups (like Cl) at the 3- or 4-position can slightly stabilize the ring compared to unsubstituted pyridine, yields remain inconsistent.

  • MIDA: Superior. Allows for the isolation, storage, and coupling of 2-chloro-3-pyridyl, 2-chloro-4-pyridyl, and even 2-chloro-5-pyridyl boronates.

Scenario B: Coupling TO Chloropyridines (Electrophile)
  • Pinacol: Effective if the Bpin partner is stable (e.g., Phenyl-Bpin). However, if the chloropyridine is unreactive, the Bpin may homocouple.

  • MIDA: Advantageous. The slow-release mechanism prevents homocoupling of the boronate, which is crucial when coupling with sluggish electrophiles like electron-rich chloropyridines.

Comparative Data Table
FeaturePinacol Ester (Bpin)MIDA Boronate
Stability (2-Pyridyl) < 1 hour (rapid degradation)> 6 months (benchtop stable)
Hybridization

(Lewis Acidic)

(Coordinatively Saturated)
Purification Degrades on SilicaSilica Gel Compatible
Atom Economy High (lighter ligand)Lower (heavier ligand)
Mechanism Direct TransmetalationIn-situ Hydrolysis

Transmetalation
Primary Use Case Stable Aryl/Alkyl couplingsUnstable Heterocycles, Iterative Synthesis
Yield (2-Py Coupling) Typically < 20%Typically > 80%
Experimental Protocols
Protocol A: General "Slow-Release" Coupling (MIDA)

Best for coupling stable MIDA boronates with chloropyridines.

  • Reagents:

    • Aryl-MIDA Boronate (1.5 equiv)

    • Chloropyridine (1.0 equiv)[2]

    • Catalyst: Pd(OAc)

      
       (2 mol%) + SPhos (4 mol%)
      
    • Base: K

      
      PO
      
      
      
      (3.0 equiv)
  • Solvent System: Dioxane : H

    
    O (5:1). Crucial: The water is necessary for MIDA hydrolysis.
    
  • Conditions: Heat to 60°C for 6–12 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO

    
    , dry, and concentrate. MIDA boronates are silica stable; however, the product is a biaryl, so standard purification applies.
    
Protocol B: The "2-Pyridyl Specific" Coupling (MIDA)

Required when the MIDA boronate itself is a 2-pyridyl species (e.g., 6-chloropyridin-2-yl MIDA). Reference: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961.

  • Reagents:

    • 2-Pyridyl MIDA Boronate (1.5 equiv)

    • Aryl Chloride/Bromide (1.0 equiv)

    • Co-Catalyst: Cu(OAc)

      
       (0.5 equiv) - Promotes transmetalation of the 2-pyridyl species.
      
    • Catalyst: Pd

      
      (dba)
      
      
      
      (1.5 mol%) + XPhos (6 mol%)
    • Base: K

      
      CO
      
      
      
      or K
      
      
      PO
      
      
  • Solvent: DMF : IPA (4:1) or Dioxane : IPA.

  • Mechanism: The Copper salt facilitates the transmetalation of the liberated 2-pyridyl boronic acid, outcompeting protodeboronation.

  • Note: For highly electron-deficient chloropyridines, the copper additive may sometimes be omitted, but it is recommended for reliability.

Visualization of the MIDA Cycle

The following diagram illustrates the "Slow Release" cycle that enables MIDA boronates to bypass the instability issues inherent to Pinacol esters in pyridine chemistry.

MIDA_Cycle cluster_control Concentration Control MIDA_Start MIDA Boronate (Stable Storage Form) Hydrolysis Step 1: Hydrolysis (Slow, Rate-Limiting) MIDA_Start->Hydrolysis aq. Base / Heat BoronicAcid Free Boronic Acid (Transient Active Species) Hydrolysis->BoronicAcid Release Transmetalation Step 2: Transmetalation to Pd-Ar Complex BoronicAcid->Transmetalation Fast Capture Product Biaryl Product Transmetalation->Product Reductive Elimination

Figure 2: The MIDA "Slow-Release" Cycle. The rate of hydrolysis is tuned to match the rate of cross-coupling, preventing the accumulation of unstable boronic acid.

References
  • Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2007 , 129, 6716-6717. Link

  • Gillis, E. P.; Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society, 2008 , 130, 14084-14085. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2009 , 131, 6961-6963. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link

  • Isley, N. A.; Wang, Y.; Gallou, F.; Handa, S.; Aue, D. H.; Lipshutz, B. H. "A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions." ACS Catalysis, 2017 , 7, 8331-8337. Link

Sources

Safety Operating Guide

4-Chloropyridine-3-boronic acid pinacol ester, HCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, science-based protocol for the disposal of 4-Chloropyridine-3-boronic acid pinacol ester, Hydrochloride (HCl) . It is designed for researchers requiring immediate, actionable safety data and logistical workflows.[1]

Part 1: Operational Readiness (Executive Summary)

Critical Action Card 4-Chloropyridine-3-boronic acid pinacol ester, HCl
Primary Hazard Class Irritant (Skin/Eye/Respiratory) , Corrosive (Potential)
Waste Stream Classification Halogenated Organic Solid (or Liquid if dissolved)
RCRA Status Non-listed specific waste; Characterize as D002 (Corrosive) if pH

2; Treat as Toxic.
Incompatible Materials Strong Oxidizers (e.g., Nitric Acid), Strong Bases (exothermic neutralization), Water (slow hydrolysis).[1]
Disposal Method High-Temperature Incineration with flue gas scrubbing (for HCl/NOx/Boron).
PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95/P100 respirator if dust is generated.[1]

Part 2: Chemical Risk Profile & Mechanism

To dispose of this compound safely, one must understand its molecular architecture.[1] The disposal strategy is dictated by the functional groups present.

  • Pyridine Ring (Nitrogen Heterocycle):

    • Risk: Nitrogen-containing organics generate Nitrogen Oxides (NOx) upon combustion.

    • Impact: Must be incinerated in a facility equipped with scrubbers to prevent atmospheric release of NOx.

  • Chlorine Substituent (C-Cl Bond):

    • Risk: Combustion of chlorinated organics can form Hydrogen Chloride (HCl) gas and, under improper conditions, dioxins/furans.[1]

    • Impact:Strict Segregation. Never mix with non-halogenated solvents. This material must enter the "Halogenated Waste" stream to ensure high-temperature incineration (>1100°C) which destroys dioxin precursors.

  • Pinacol Boronate Ester:

    • Risk: While kinetically stable, boronic esters can hydrolyze in the presence of moisture/acids to release the free boronic acid and pinacol.[1]

    • Impact: Waste containers should be kept effectively sealed to prevent hydrolysis sludge formation.

  • Hydrochloride Salt (HCl):

    • Risk: The salt form implies acidity. In aqueous solution, this compound will lower pH significantly.[1]

    • Impact: Potential D002 (Corrosive) waste characteristic. Do not mix directly with bleach or strong oxidizers, as this may liberate toxic chlorine gas (

      
      ).[1]
      

Part 3: Waste Stream Management Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired shelf-stock or solid reaction residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Chloropyridine-3-boronic acid pinacol ester, HCl"[1]

    • Hazards: "Irritant," "Acidic," "Halogenated."[1]

  • Packaging:

    • Double-bag the solid in chemically resistant polyethylene bags (2 mil thickness minimum).

    • Place the bag inside the HDPE jar.

    • Do not mix with solid oxidizers (e.g., permanganates) in the same secondary container.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this protocol for filtrates or HPLC waste.

Step 1: Solvent Characterization Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate)?

  • Rule: If the compound (containing Cl) is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture is classified as Halogenated Waste due to the solute.[1]

Step 2: pH Check (Aqueous Streams)

  • If the waste is aqueous (e.g., reverse phase HPLC waste):

    • Check pH. If pH < 2, it is RCRA Corrosive (D002).[1][2]

    • Neutralization: Slowly adjust pH to 5–9 using Sodium Bicarbonate (

      
      ) or dilute NaOH. Caution:  The HCl salt will neutralize exothermically.
      
    • Precipitation Risk: Neutralization may cause the free boronic acid or ester to precipitate. Ensure the slurry is compatible with your facility's liquid waste intake (some require no solids >1%).

Step 3: Segregation

  • Pour into the Halogenated Solvent Waste carboy.

  • NEVER pour into the "Aqueous Acid" stream if significant organic solvent is present.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision logic for categorizing the waste stream to ensure compliance with EPA/RCRA regulations.

WasteDisposal Start Waste Material: 4-Chloropyridine-3-boronic acid pinacol ester, HCl StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure Substance or Residue LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mix or HPLC Waste FinalSolid DISPOSAL A: Solid Hazardous Waste (Tag: Halogenated/Irritant) SolidPath->FinalSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic MeOH, EtOAc, DCM pHCheck Check pH Aqueous->pHCheck HaloCheck Contains Halogenated Solvents (DCM, CHCl3)? Organic->HaloCheck Neutralize Neutralize with NaHCO3 (Target pH 5-9) pHCheck->Neutralize pH < 2 or > 12.5 FinalAq DISPOSAL C: Aqueous Chemical Waste (Check for Precipitates) pHCheck->FinalAq 5 < pH < 9 Neutralize->FinalAq FinalHaloLiquid DISPOSAL B: Halogenated Organic Waste (High Temp Incineration) HaloCheck->FinalHaloLiquid Yes (or if solute load is high) HaloCheck->FinalHaloLiquid No (Solute makes it Halogenated)

Figure 1: Decision tree for categorizing 4-Chloropyridine-3-boronic acid pinacol ester waste streams. Note that organic solutions are defaulted to "Halogenated" streams due to the chlorine content of the solute.[1]

Part 5: Emergency Contingencies (Spill Response)

In the event of a spill, immediate containment is necessary to prevent hydrolysis and acid generation.[1]

ScenarioResponse Protocol
Solid Spill 1. Isolate: Evacuate non-essential personnel.2. PPE: Wear N95 respirator, goggles, and double nitrile gloves.3.[1] Contain: Cover with a dry absorbent pad to prevent dust dispersion.4. Clean: Scoop material into a waste jar. DO NOT use water (generates acid/sludge).5. Decontaminate: Wipe surface with 10% Sodium Carbonate solution to neutralize trace acidity.
Solution Spill 1. Absorb: Use a universal absorbent (vermiculite or polypropylene pads).2. Neutralize: If the spill is acidic (check pH paper), sprinkle Sodium Bicarbonate over the absorbent.3.[1] Disposal: Collect absorbent material as Solid Hazardous Waste (Halogenated).

Part 6: Regulatory Compliance (RCRA)

While this specific CAS is not P-listed or U-listed, it triggers the following RCRA characteristics when discarded:

  • D002 (Corrosivity): Applicable if the waste is aqueous and pH

    
     2 (due to HCl salt).
    
  • Halogenated Solvents (F-Codes): If mixed with spent methylene chloride or similar solvents, it carries F001/F002 codes.

  • Generator Responsibility: You must characterize the waste. If the material is pure, label it clearly to assist the Treatment, Storage, and Disposal Facility (TSDF) in selecting the correct incineration profile.[1]

Compliance Checklist:

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Chloropyridine hydrochloride. Retrieved from

  • Thermo Fisher Scientific (Alfa Aesar). (2025). Safety Data Sheet: 2-Chloropyridine-3-boronic acid pinacol ester. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: Vinylboronic acid pinacol ester (General Boronic Ester Disposal). Retrieved from

Sources

Personal Protective Equipment & Handling Guide: 4-Chloropyridine-3-boronic acid pinacol ester, HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Chloropyridine-3-boronic acid pinacol ester, Hydrochloride is a high-value heterocyclic intermediate commonly utilized in Suzuki-Miyaura cross-coupling reactions.

While boronic acid pinacol esters are generally stable, the presence of the hydrochloride (HCl) salt significantly alters the safety profile. Unlike the free base, the salt form is hygroscopic and potentially corrosive to mucous membranes upon contact with moisture (hydrolysis releases HCl). This guide prioritizes protection against acidic particulates and halogenated organic exposure.

Chemical Attribute Specification Safety Implication
Functional Groups Pyridine, Aryl Chloride, Boronate EsterSkin/Eye Irritant; Potential sensitizer.[1]
Salt Form Hydrochloride (HCl)Critical: Hygroscopic; forms hydrochloric acid upon contact with ocular/respiratory moisture.
Physical State Solid (Powder/Crystalline)Risk of airborne dust generation during weighing.
Hazard Codes H315, H319, H335Causes skin irritation, serious eye irritation, and respiratory irritation.[2][3]
The PPE Shield: Barrier Selection Matrix

Standard laboratory PPE is insufficient for HCl salts of halogenated heterocycles due to the risk of corrosive dust.

A. Hand Protection (Glove Selection)

Recommendation: Double-gloving is mandatory during solid handling.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Mechanical strength).

  • Rationale: Halogenated pyridines can permeate standard nitrile over time. The outer glove protects against abrasion from spatulas/glassware, while the inner glove prevents skin contact if the outer glove is compromised.

B. Ocular & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Contraindication: Do NOT rely on standard safety glasses with side shields.

  • Rationale: As an HCl salt, airborne dust that settles behind standard glasses will react with eye moisture to cause immediate chemical burns (acid generation). Goggles provide a sealed environment.

C. Respiratory Protection

Recommendation: Primary containment via Chemical Fume Hood .[4]

  • Velocity: Face velocity must be verified >0.5 m/s (100 fpm).

  • Secondary (If hood unavailable): NIOSH-approved N95 or P100 particulate respirator. Note: Respirators are the last line of defense and require fit-testing.

D. Body Protection

Recommendation: 100% Cotton or Nomex Lab Coat + Chemical Apron.

  • Rationale: Synthetic blends can melt if a reaction exotherms or if exposed to flash fires. An apron is advised during scale-up (>10g) to protect against bulk powder spills.

Operational Workflow: From Storage to Disposal

This protocol minimizes hydrolysis risks and exposure.[5]

Step 1: Storage & Retrieval[6][7]
  • Condition: Store at 2-8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption degrades the boronate ester and causes the solid to clump (increasing handling difficulty).

  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent condensation on the chemical.

Step 2: Weighing & Transfer (Critical Control Point)
  • Static Control: Use an antistatic gun or polonium strip. Dry HCl salts are prone to static charge, causing "fly-away" powder.

  • Containment: Weigh strictly inside the fume hood. If the balance is draft-sensitive, use a weighing funnel with a high draft shield.

  • Transfer: Dissolve the solid immediately in the reaction solvent (e.g., Dioxane, DMF) to sequester the dust hazard.

Step 3: Reaction Setup
  • Inertion: This compound is susceptible to deborylation (protodeboronation) in the presence of moisture/acid. Ensure the reaction vessel is flame-dried and purged with Argon.

  • Base Addition: When adding the base (e.g., K2CO3, Cs2CO3) for Suzuki coupling, anticipate a mild exotherm as the HCl salt is neutralized in situ.

Visualizing the Safety Lifecycle

The following diagram illustrates the critical decision nodes for handling this specific compound.

SafeHandling cluster_PPE Required PPE Barrier Storage Storage (2-8°C, Inert) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood) Risk: Static/Dust Equilibration->Weighing Open Container Solubilization Solvent Addition (Sequester Dust) Weighing->Solubilization Immediate Reaction Suzuki Coupling (In situ Neutralization) Solubilization->Reaction Add Reagents Waste Disposal (Halogenated Organic) Reaction->Waste Post-Workup

Caption: Operational flow emphasizing the "Critical PPE Barrier" zone during solid handling to prevent dust exposure.

Emergency Response Protocols
Incident Immediate Action Technical Rationale
Eye Contact Flush for 15 minutes minimum. Lift eyelids.[8]The HCl salt creates an acidic environment immediately. Seconds count to prevent corneal opacity.
Skin Contact Wash with soap/water.[2][3][6][7][8][9][10] Do NOT use solvent.Solvents (ethanol/acetone) may increase skin permeability, driving the chloropyridine deeper into the dermis.
Spill (Solid) Cover with wet paper towels, then sweep.Wetting prevents dust generation. Treat waste as acidic/halogenated.
Disposal & Decontamination

Adherence to local EHS regulations is mandatory. The following is a technical baseline.

  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: The Chlorine atom on the pyridine ring mandates segregation from non-halogenated solvents to prevent corrosion in incinerators.

  • Container Rinsing: Triple rinse empty containers with a polar solvent (Acetone or Methanol) before disposal. Add rinsate to the halogenated waste stream.

  • Quenching (Optional): If disposing of unreacted bulk material, treat with a dilute Sodium Bicarbonate (NaHCO3) solution to neutralize the HCl salt before placing it in the organic waste container.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary: Boronic acid, B-(4-chloropyridin-3-yl)-. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Cryogens and Dry Ice (Relevant for cold storage handling). Retrieved from [Link]

Sources

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Top-N result to add to graph 6

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4-Chloropyridine-3-boronic acid pinacol ester, HCl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.